molecular formula C15H11N3O2S B8751675 3-(4-Pyrid-4-ylthiazol-2-ylamino)benzoic acid

3-(4-Pyrid-4-ylthiazol-2-ylamino)benzoic acid

Cat. No. B8751675
M. Wt: 297.3 g/mol
InChI Key: PCJVLRRVUNIMDV-UHFFFAOYSA-N
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Patent
US06476026B1

Procedure details

A solution of methyl 3-(4-pyrid-4-ylthiazol-2-ylamino)benzoate (500 mg, 1.27 mmol) in a 3/2 mixture of methanol/THF (100 mL) was treated with an aqueous solution of sodium hydroxide ((240 mg, 6 mmol, 20 mL). The reaction mixture was stirred at 40° C. for approximately 12 hours and then concentrated. The residue was diluted with water (20 mL) and the diluted solution was acidified to pH 5 with dilute hydrochloric acid. A resulting solid was collected by filtration and washed with water to provide 3-(4-pyrid-4-ylthiazol-2-ylamino)benzoic acid (328 mg, 87% yield). HNMR (dmso-d6): 10.80 (1H, s), 8.63 (2H, m), 7.90 (7H, m). LC/MS: M+1: 297.86.
Name
methyl 3-(4-pyrid-4-ylthiazol-2-ylamino)benzoate
Quantity
500 mg
Type
reactant
Reaction Step One
Name
methanol THF
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[N:8]=[C:9]([NH:12][C:13]3[CH:14]=[C:15]([CH:20]=[CH:21][CH:22]=3)[C:16]([O:18]C)=[O:17])[S:10][CH:11]=2)=[CH:3][CH:2]=1.[OH-].[Na+]>CO.C1COCC1>[N:1]1[CH:2]=[CH:3][C:4]([C:7]2[N:8]=[C:9]([NH:12][C:13]3[CH:14]=[C:15]([CH:20]=[CH:21][CH:22]=3)[C:16]([OH:18])=[O:17])[S:10][CH:11]=2)=[CH:5][CH:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
methyl 3-(4-pyrid-4-ylthiazol-2-ylamino)benzoate
Quantity
500 mg
Type
reactant
Smiles
N1=CC=C(C=C1)C=1N=C(SC1)NC=1C=C(C(=O)OC)C=CC1
Name
methanol THF
Quantity
100 mL
Type
solvent
Smiles
CO.C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 40° C. for approximately 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with water (20 mL)
FILTRATION
Type
FILTRATION
Details
A resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
N1=CC=C(C=C1)C=1N=C(SC1)NC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 328 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.